2-(4-Cyclopropylpyridin-2-yl)acetic acid
Description
2-(4-Cyclopropylpyridin-2-yl)acetic acid is a cyclopropane-containing derivative featuring a pyridine ring substituted with a cyclopropyl group at the 4-position and an acetic acid moiety at the 2-position. The cyclopropane ring introduces significant ring strain, which enhances reactivity and influences intermolecular interactions, making the compound valuable in pharmaceutical synthesis and organic chemistry . Its hydrochloride salt form (this compound hydrochloride) is commercially available, emphasizing its relevance in industrial applications .
Properties
CAS No. |
1211515-04-6 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 |
IUPAC Name |
2-(4-cyclopropylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)6-9-5-8(3-4-11-9)7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13) |
InChI Key |
DMIJRXWZIREWQW-UHFFFAOYSA-N |
SMILES |
C1CC1C2=CC(=NC=C2)CC(=O)O |
Canonical SMILES |
C1CC1C2=CC(=NC=C2)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between 2-(4-cyclopropylpyridin-2-yl)acetic acid and selected analogs:
Key Comparative Insights
Pyridine vs. Piperidine Derivatives
- This compound (pyridine core) exhibits aromatic electron-withdrawing effects, enhancing acidity (pKa ~3–4) compared to piperidine derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate), which have basic nitrogen (pKa ~10–11) .
- The cyclopropane ring in the pyridine derivative increases steric hindrance and strain-driven reactivity, whereas piperidine esters with alkyl chains (e.g., butyrate vs. acetate) prioritize lipophilicity for membrane penetration .
Heterocyclic Systems
- The thiazolidinone derivative () incorporates sulfur and carbonyl groups, enabling diverse non-covalent interactions (e.g., hydrogen bonding, metal chelation) absent in the pyridine-cyclopropane analog. This makes it suitable for antimicrobial applications .
Substituent Effects
- Carbamoyl and amino groups () enhance polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to the cyclopropylpyridinyl compound .
Physicochemical and Application Differences
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